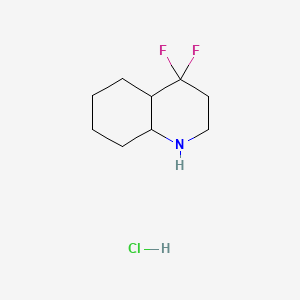
4,4-Difluoro-decahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-decahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of decahydroquinoline, where two hydrogen atoms are replaced by fluorine atoms at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-decahydroquinoline hydrochloride typically involves the fluorination of decahydroquinoline. One common method is the reaction of decahydroquinoline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-decahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to decahydroquinoline.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted decahydroquinoline derivatives.
Scientific Research Applications
4,4-Difluoro-decahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-decahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 4,4-Difluoropyrrolidine hydrochloride
- 4,4-Difluoroazetidine hydrochloride
Uniqueness
4,4-Difluoro-decahydroquinoline hydrochloride is unique due to its specific structure, which combines the stability of decahydroquinoline with the reactivity of fluorine atoms. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Properties
CAS No. |
2919961-71-8 |
|---|---|
Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
4,4-difluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-12-8-4-2-1-3-7(8)9;/h7-8,12H,1-6H2;1H |
InChI Key |
JNVUMQUTOGHMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















